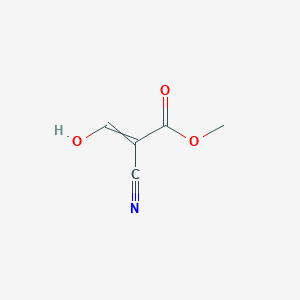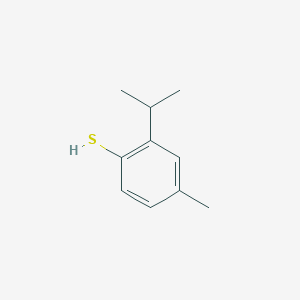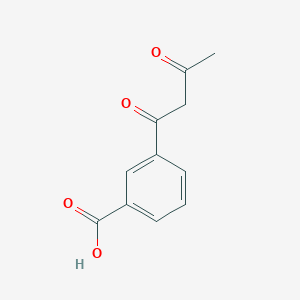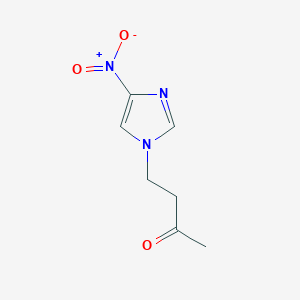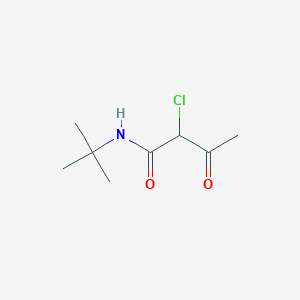
N-(tert-butyl)-2-chloro-3-oxobutanamide
概要
説明
N-(tert-butyl)-2-chloro-3-oxobutanamide is an organic compound characterized by the presence of a tert-butyl group, a chloro group, and an oxobutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-chloro-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-chloro-3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(tert-butyl)-2-chloro-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often involving the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products Formed
Substitution: Amide or thioamide derivatives.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
N-(tert-butyl)-2-chloro-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-butyl)-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(tert-butyl)-2-chloroacetamide
- N-(tert-butyl)-2-chloropropanamide
- N-(tert-butyl)-2-chlorobutanamide
Uniqueness
N-(tert-butyl)-2-chloro-3-oxobutanamide is unique due to the presence of both a chloro group and an oxo group in its structure, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
N-tert-butyl-2-chloro-3-oxobutanamide |
InChI |
InChI=1S/C8H14ClNO2/c1-5(11)6(9)7(12)10-8(2,3)4/h6H,1-4H3,(H,10,12) |
InChIキー |
YFOKUBCLWQNPED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)
![3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine](/img/structure/B8370190.png)
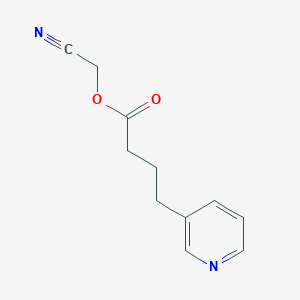
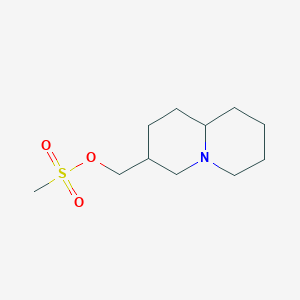
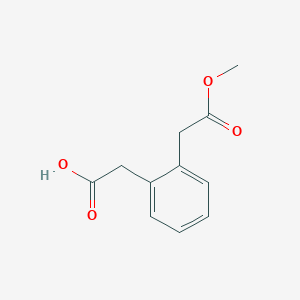
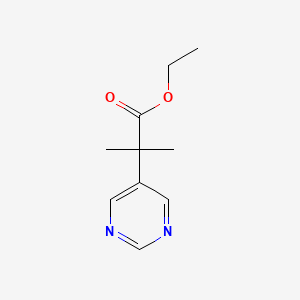
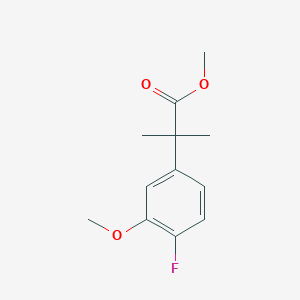
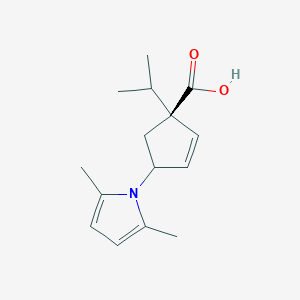
![3-[(3-Nitrobenzyl)thio]aniline](/img/structure/B8370247.png)
![Ethyl 3-oxo-2-[(pentyloxy)imino]butanoate](/img/structure/B8370252.png)
